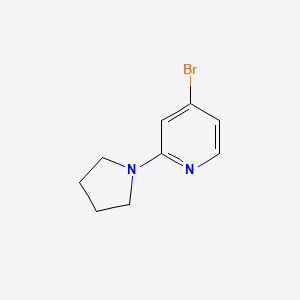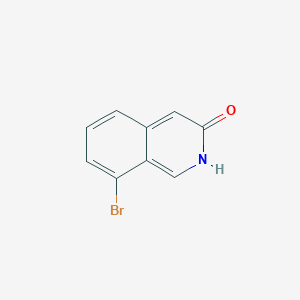
Methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate
Descripción general
Descripción
Methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate (MBTPC) is a type of organobromine compound, which is a widely used reagent in various scientific research laboratories. It is a versatile reagent that can be used in the synthesis of complex molecules, the study of biochemical and physiological effects, and the investigation of the mechanism of action of various compounds.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate has been employed in the synthesis of diverse heterocyclic structures. For instance, its reaction with methanesulfonamide led to a series of compounds, culminating in 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, through alkylation and subsequent cyclization processes (Coppo & Fawzi, 1998). This demonstrates its utility in constructing complex heterocyclic frameworks, essential for developing pharmacologically active compounds.
Azirine Strategy for Aminopyrroles
The compound was also used in an innovative azirine strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing a novel approach to synthesizing trifluoromethyl-substituted aminopyrroles (Khlebnikov et al., 2018). This methodology opens new avenues for the synthesis of compounds with potential biological activities.
Crystal Structure and Cytotoxicity Studies
In another study, novel pyridyl–pyrazole-3-one derivatives synthesized using methyl 3-bromo-5-(trifluoromethyl)-2-pyridinecarboxylate were characterized for their crystal structures and cytotoxicity against various tumor cell lines. These compounds exhibited selective cytotoxicity, highlighting their potential in anticancer research (Huang et al., 2017).
Spectroscopic and Theoretical Studies
The spectroscopic properties of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, were extensively studied using techniques like FT-IR, NMR, and density functional theory (DFT) analyses. These studies provide valuable insights into the electronic and structural properties of such compounds, facilitating their application in various research domains (Vural & Kara, 2017).
Propiedades
IUPAC Name |
methyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODMRNGPQNZHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-(trifluoromethyl)picolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



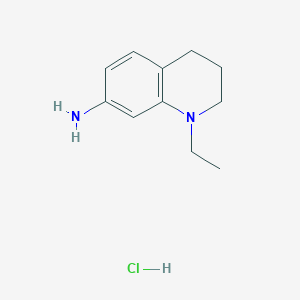
![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)
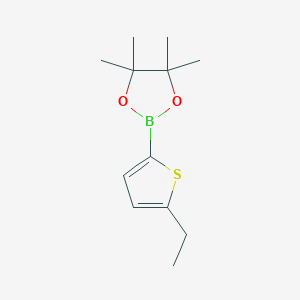


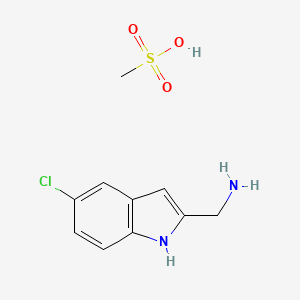
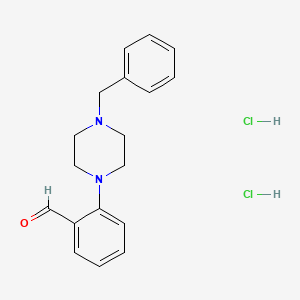
![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)


![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)
